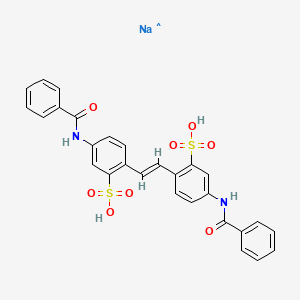
CID 166600373
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
CID 166600373 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
CID 166600373 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of protein kinase D and its effects on various biochemical pathways.
Biology: It is used to maintain the pluripotency of embryonic stem cells, making it valuable in stem cell research.
Medicine: It has potential therapeutic applications in diseases where protein kinase D plays a role.
Industry: It can be used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of CID 166600373 involves the inhibition of protein kinase D. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. This pathway is crucial for maintaining the self-renewal and pluripotency of embryonic stem cells .
相似化合物的比较
CID 166600373 can be compared with other protein kinase D inhibitors. Similar compounds include:
CID755673: Another inhibitor of protein kinase D with similar effects on stem cell pluripotency.
CID755673 analogs: Various analogs of CID755673 that have been synthesized to study their effects on protein kinase D inhibition.
The uniqueness of this compound lies in its specific ability to maintain the undifferentiated state of embryonic stem cells by modulating the PI3K/AKT signaling pathway .
属性
分子式 |
C28H22N2NaO8S2 |
|---|---|
分子量 |
601.6 g/mol |
InChI |
InChI=1S/C28H22N2O8S2.Na/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22;/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);/b12-11+; |
InChI 键 |
HMLGQSOTDHXUHS-CALJPSDSSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



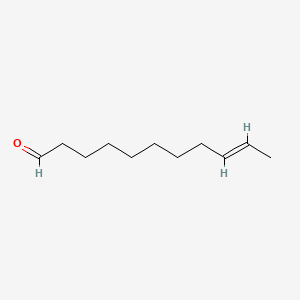
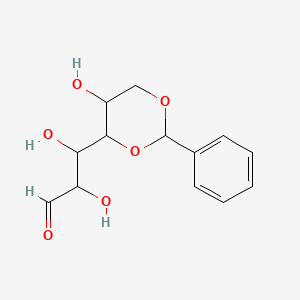
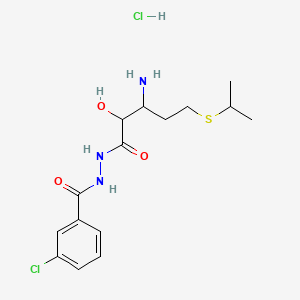
![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
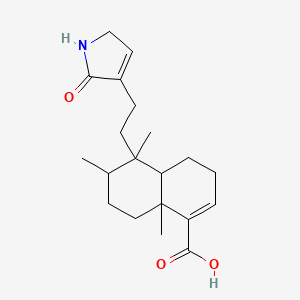

![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)
![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)


![4-[2-(4-Hydroxy-3-methoxyphenyl)-1,7,8-tris(hydroxymethyl)-4-methoxy-1,2,6,7,8,9-hexahydrobenzo[e][1]benzofuran-9-yl]-2-methoxyphenol](/img/structure/B12320329.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
